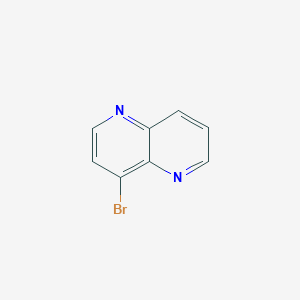

4-Bromo-1,5-naftiridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored through various methods. One efficient approach for synthesizing 5,6-dihydrodibenzo[b,h][1,6]naphthyridines involves the reaction of 2-(N-propargylamino)benzaldehydes with arylamines in the presence of CuBr2. This process utilizes an intramolecular inverse electron-demand hetero-Diels-Alder reaction followed by air oxidation, yielding high yields of diverse products under mild conditions . Additionally, the synthesis of 12,13-dihydro-6H-benzo[h]chromeno[3,4-b][1,6]naphthyridin-6-ones from 3-amino-2H-chromen-2-one has been successfully achieved using a similar strategy .

Molecular Structure Analysis

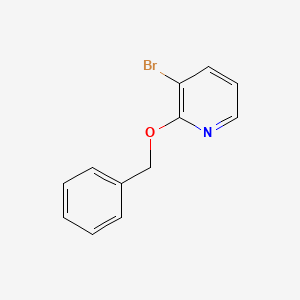

The molecular structure of 4-bromo-1,5-naphthyridine derivatives has been studied through the rearrangement reactions during amination. The reaction with potassium amide in liquid ammonia leads to the formation of 3-amino- and 4-amino-1,5-naphthyridine, suggesting the intermediacy of a 1,5-naphthyridyne . A reinvestigation of the amination of 3-bromo-2-ethoxy-1,5-naphthyridine revealed the formation of isomeric 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one and its subsequent amination yielding 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-one .

Chemical Reactions Analysis

The reactivity of bromo-naphthyridines in chemical reactions is highlighted by their ability to undergo amination reactions. For instance, 3-bromo-2-ethoxy-1,5-naphthyridine reacts with KNH2/NH3 to yield a mixture of 3- and 4-amino-2-ethoxy-1,5-naphthyridine, with the intermediacy of 3,4-didehydro compounds being proposed . Moreover, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and 3-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine has been described through reductive amination of Schiff's bases, demonstrating the versatility of bromo-naphthyridines in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1,5-naphthyridine derivatives can be inferred from the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. The crystal structures of these cocrystals exhibit hydrogen bonding and (\pi-\pi) stacking interactions, which are indicative of the solid-state properties of bromo-naphthyridine derivatives . Furthermore, the Pfitzinger-type chemistry provides direct access to 4-carboxy-1,8-naphthyridines, which are valuable due to their electronic absorption properties and potential applications in anchoring ligands to semiconductor surfaces .

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

4-Bromo-1,5-naftiridina es un precursor clave en la síntesis de varios compuestos heterocíclicos. Estos compuestos son estructuralmente diversos y tienen una importancia significativa en la química medicinal debido a sus actividades biológicas .

Actividad Biológica

Este compuesto exhibe una gama de actividades biológicas, incluyendo propiedades antiproliferativas, antibacterianas, antiparasitarias, antivirales y antiinflamatorias. Su versatilidad lo convierte en un activo valioso en el desarrollo de nuevos agentes terapéuticos .

Formación de Complejos Metálicos

This compound puede actuar como un ligando para la formación de complejos metálicos. Estos complejos tienen aplicaciones potenciales en catálisis, ciencia de materiales y como modelos para sistemas biológicos .

Aplicaciones Ópticas

Debido a su estructura única, los derivados de this compound se pueden utilizar en aplicaciones ópticas. Esto incluye el desarrollo de nuevos materiales fotoluminiscentes con posible uso en dispositivos electrónicos .

Propiedades Anticancerígenas

La investigación ha demostrado que los derivados de this compound tienen propiedades anticancerígenas. Se pueden utilizar para diseñar y sintetizar nuevos compuestos que se dirigen a células cancerosas específicas .

Química Orgánica Sintética

En química orgánica sintética, this compound sirve como un bloque de construcción para la construcción de moléculas complejas. Su reactividad permite la creación de una amplia variedad de compuestos con posibles aplicaciones industriales y farmacéuticas .

Mecanismo De Acción

The mechanism of action of 4-Bromo-1,5-naphthyridine involves a series of chemical reactions. For instance, a nucleophilic aromatic substitution generates an anionic intermediate. The elimination of halide affords the desired products . Another mechanism involves the use of 1,5-naphthyridyne-3,4 as an intermediate .

Safety and Hazards

4-Bromo-1,5-naphthyridine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be handled with suitable personal protective equipment .

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZMWDKSPLIZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567140 | |

| Record name | 4-Bromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90001-34-6 | |

| Record name | 4-Bromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

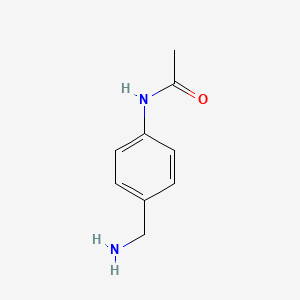

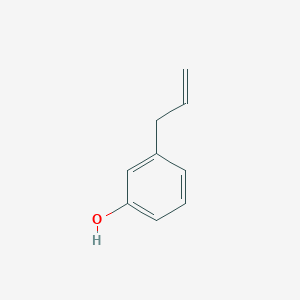

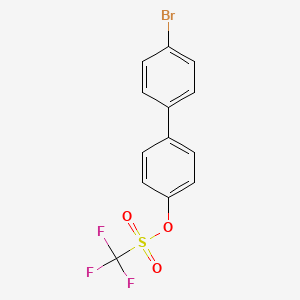

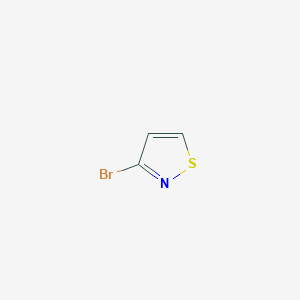

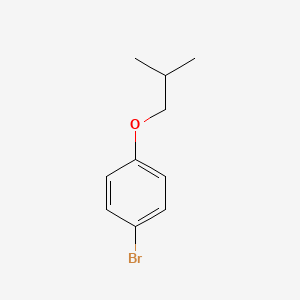

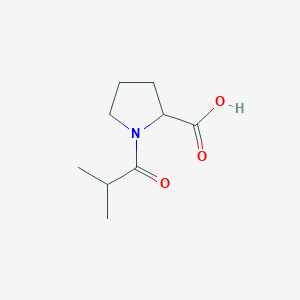

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key chemical reaction involving 4-Bromo-1,5-naphthyridine described in the research?

A1: The research focuses on the amination reaction of 4-Bromo-1,5-naphthyridine with potassium amide in liquid ammonia. Interestingly, this reaction doesn't yield a single product but a mixture of two isomers: 3-amino-1,5-naphthyridine and 4-amino-1,5-naphthyridine []. The proposed mechanism suggests the formation of 1,5-naphthyridyne-3,4 as a reactive intermediate, which then reacts further to produce the observed mixture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)

![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)

![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)